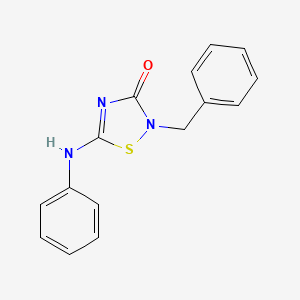![molecular formula C11H13ClN4O3 B12497220 5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-4-chloro-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is a derivative of guanosine, where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom, and a chlorine atom is introduced at the 4th position. This structural modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-4-chloro-2’-deoxyguanosine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nucleophilic Substitution: The introduction of the chlorine atom at the 4th position is achieved through a nucleophilic substitution reaction. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) and a suitable base.
Deoxygenation: The deoxygenation of the 2’-hydroxyl group is carried out using reagents like triethylsilane (TES) in the presence of a catalyst such as palladium on carbon (Pd/C).
Cyclization: The formation of the deaza ring is achieved through a cyclization reaction, which may involve the use of strong acids or bases under controlled conditions.
Industrial Production Methods
Industrial production of 7-Deaza-4-chloro-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Deaza-4-chloro-2’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the deaza ring.
Hydrolysis: The glycosidic bond between the deaza base and the sugar moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 7-Deaza-4-chloro-2’-deoxyguanosine, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
7-Deaza-4-chloro-2’-deoxyguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of DNA-protein interactions, DNA replication, and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a tool in biotechnology research.
Wirkmechanismus
The mechanism of action of 7-Deaza-4-chloro-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and replication processes. The chlorine atom at the 4th position and the deaza modification at the 7th position alter the hydrogen bonding pattern, leading to mismatches during replication. This can result in the inhibition of DNA synthesis and the activation of DNA repair pathways. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the chlorine atom at the 4th position but shares the deaza modification.
4-Chloro-2’-deoxyguanosine: Contains the chlorine atom but lacks the deaza modification.
2’-Deoxyguanosine: The parent compound without any modifications.
Uniqueness
7-Deaza-4-chloro-2’-deoxyguanosine is unique due to the combined presence of the chlorine atom and the deaza modification. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in various research applications. The compound’s ability to disrupt normal base pairing and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H13ClN4O3 |
|---|---|
Molekulargewicht |
284.70 g/mol |
IUPAC-Name |
5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15) |
InChI-Schlüssel |
BZICGWWJWKJNCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B12497158.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)

![5-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-5-oxo-pentanoic acid](/img/structure/B12497170.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![5-Chloro-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B12497174.png)

![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)

![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)
